molecular formula C25H22ClN3O6S B11471046 N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]thiophene-2-carbohydrazide

N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11471046
M. Wt: 528.0 g/mol
InChI Key: UCTAXVJGEZCTPO-PPDIBHTLSA-N
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Description

N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their exceptional photophysical properties and are widely used in various fields such as chemosensors, pharmaceuticals, and materials science .

Preparation Methods

The synthesis of N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE involves multiple steps. One common method includes the reaction of thiophene-2-carbohydrazide with various aldehydes or ketones under reflux conditions in the presence of a catalytic amount of glacial acetic acid . The reaction mixture is then cooled, filtered, and purified to obtain the desired product. Industrial production methods may involve microwave radiation to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the thiophene ring. Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane.

Scientific Research Applications

Comparison with Similar Compounds

N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE is unique due to its complex structure and diverse functional groups. Similar compounds include:

Each of these compounds has unique properties that make them suitable for specific applications, but N’-[(Z)-(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE stands out due to its multifunctional nature and potential for diverse scientific research applications.

Properties

Molecular Formula

C25H22ClN3O6S

Molecular Weight

528.0 g/mol

IUPAC Name

N-[(Z)-[5-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-6,7-dimethoxy-1,3-benzodioxol-4-yl]methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C25H22ClN3O6S/c1-31-21-17(10-16-11-19(29-35-16)14-5-7-15(26)8-6-14)18(22-24(23(21)32-2)34-13-33-22)12-27-28-25(30)20-4-3-9-36-20/h3-9,12,16H,10-11,13H2,1-2H3,(H,28,30)/b27-12-

InChI Key

UCTAXVJGEZCTPO-PPDIBHTLSA-N

Isomeric SMILES

COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)/C=N\NC(=O)C5=CC=CS5)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)C=NNC(=O)C5=CC=CS5)OCO2)OC

Origin of Product

United States

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